
Ethyl 22-(pentanoyloxy)docosanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 22-(pentanoyloxy)docosanoate is a chemical compound with the molecular formula C29H56O4. It is an ester derivative of docosanoic acid, also known as behenic acid. This compound is characterized by its long carbon chain and ester functional group, making it a subject of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 22-(pentanoyloxy)docosanoate typically involves esterification reactions. One common method is the reaction of docosanoic acid with ethanol in the presence of an acid catalyst, such as sulfuric acid, to form ethyl docosanoate. This intermediate can then be reacted with pentanoic acid and a suitable coupling agent, such as dicyclohexylcarbodiimide (DCC), to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
Ethyl 22-(pentanoyloxy)docosanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield docosanoic acid and pentanoic acid.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with reagents such as hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products Formed
Hydrolysis: Docosanoic acid and pentanoic acid.
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohol derivatives.
Scientific Research Applications
Ethyl 22-(pentanoyloxy)docosanoate has diverse applications in scientific research:
Chemistry: Used as a model compound in esterification and hydrolysis studies.
Biology: Investigated for its potential role in lipid metabolism and cell membrane studies.
Medicine: Explored for its potential use in drug delivery systems due to its lipophilic nature.
Industry: Utilized in the production of surfactants, lubricants, and cosmetics.
Mechanism of Action
The mechanism of action of ethyl 22-(pentanoyloxy)docosanoate involves its interaction with lipid membranes. Its long carbon chain allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and permeability. This property makes it useful in drug delivery systems, where it can facilitate the transport of hydrophobic drugs across cell membranes.
Comparison with Similar Compounds
Similar Compounds
Ethyl docosanoate: Similar in structure but lacks the pentanoyloxy group.
Docosanoic acid: The parent acid of ethyl 22-(pentanoyloxy)docosanoate.
Ethyl behenoate: Another ester derivative of docosanoic acid.
Uniqueness
This compound is unique due to the presence of the pentanoyloxy group, which imparts distinct chemical and physical properties. This modification can influence its reactivity, solubility, and interaction with biological membranes, making it a valuable compound for specialized applications.
Properties
CAS No. |
646535-53-7 |
|---|---|
Molecular Formula |
C29H56O4 |
Molecular Weight |
468.8 g/mol |
IUPAC Name |
ethyl 22-pentanoyloxydocosanoate |
InChI |
InChI=1S/C29H56O4/c1-3-5-25-29(31)33-27-24-22-20-18-16-14-12-10-8-6-7-9-11-13-15-17-19-21-23-26-28(30)32-4-2/h3-27H2,1-2H3 |
InChI Key |
WIYBHUVIXZJKMO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)OCCCCCCCCCCCCCCCCCCCCCC(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


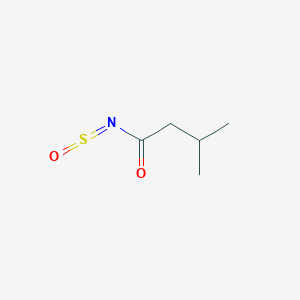
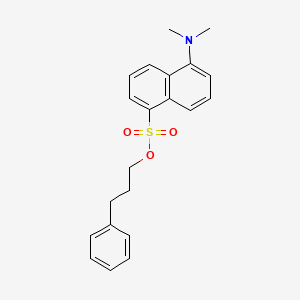
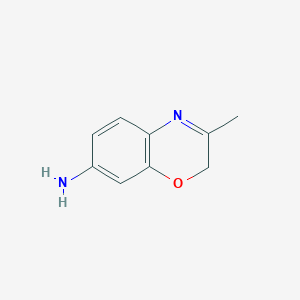
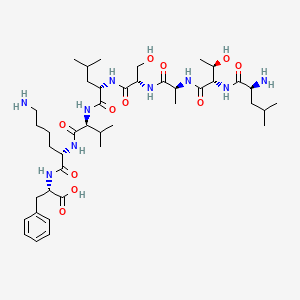
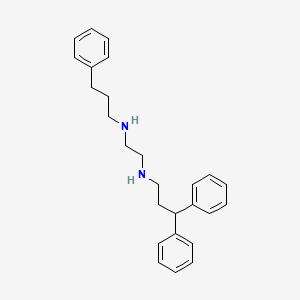
![6-[(3-bromophenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12585996.png)
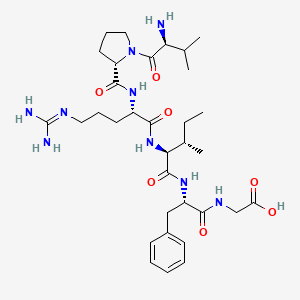
![2-Benzofurancarboxylic acid, 5-methyl-, 2-[[2-(trifluoromethyl)phenyl]sulfonyl]hydrazide](/img/structure/B12586007.png)
![2-Methyl-6-{[tri(propan-2-yl)silyl]oxy}phenol](/img/structure/B12586014.png)

![6-[2-(Dimethylamino)ethenyl]pyrido[3,2-b]acridine-5,12-dione](/img/structure/B12586026.png)
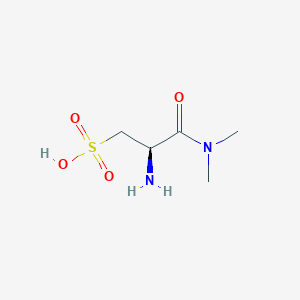
![2,2'-[1,4-Phenylenebis(methylene-1H-pyrazole-1,3-diyl)]dipyridine](/img/structure/B12586043.png)
![Pentanamide, N-[2-[4-methoxy-3-(phenylmethoxy)phenyl]ethyl]-](/img/structure/B12586048.png)
